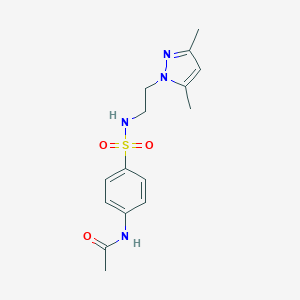
3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazole ring and the chromen-4-one core structure suggests that this compound may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: The 3,5-dimethylphenoxy group can be introduced via nucleophilic substitution reactions.
Attachment of the Triazole Ring: The triazole ring can be synthesized through a click chemistry approach, involving the reaction of azides with alkynes.
Final Coupling: The hydroxypropoxy group can be attached through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions could target the chromen-4-one core or the triazole ring.
Substitution: The phenoxy and triazole groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. The presence of the triazole ring suggests possible antifungal or antimicrobial activity.
Medicine
In medicine, 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one could be investigated for its therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by interacting with receptor binding sites.
Signal Transduction Pathways: The compound may affect cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-dimethylphenoxy)-4H-chromen-4-one: Lacks the triazole and hydroxypropoxy groups.
7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one: Lacks the phenoxy group.
3-(3,5-dimethylphenoxy)-7-(2-hydroxypropoxy)-4H-chromen-4-one: Lacks the triazole ring.
Uniqueness
The unique combination of the phenoxy, triazole, and hydroxypropoxy groups in 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-14-5-15(2)7-18(6-14)30-21-11-29-20-8-17(3-4-19(20)22(21)27)28-10-16(26)9-25-13-23-12-24-25/h3-8,11-13,16,26H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCBSYNHUYIEMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(CN4C=NC=N4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B497255.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497256.png)
![1-(mesitylsulfonyl)-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497257.png)

![4-methyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497259.png)
![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497260.png)
![[(4-Chlorophenyl)sulfonyl][2-(3,4,5-trimethylpyrazolyl)ethyl]amine](/img/structure/B497262.png)

![N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B497265.png)
![3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497268.png)
![N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497271.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B497276.png)
